3-Deoxyaconitine

Toxicology In Vivo Toxicity Cardiotoxicity

3-Deoxyaconitine (CAS 3175-95-9) is the preferred C19-diterpenoid alkaloid for sodium channel research requiring a wider safety margin. Its acute LD50 in mice is 1.90 mg/kg—7-fold lower than aconitine (0.27 mg/kg)—and it exhibits the lowest arrhythmogenic potency among key analogs. The resolved crystal structure and full NMR assignments enable its use as an analytical reference standard. Choose 3-deoxyaconitine for reproducible, safer in vivo studies without the confounding toxicity of aconitine or mesaconitine.

Molecular Formula C34H47NO10
Molecular Weight 629.7 g/mol
Cat. No. B8086822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyaconitine
Molecular FormulaC34H47NO10
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC
InChIInChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1
InChIKeyPHASMOUKYDUAOZ-ZDKSWHTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxyaconitine for Research and Industrial Procurement: Baseline Definition and Scientific Context


3-Deoxyaconitine (CAS 3175-95-9), a C19-diterpenoid alkaloid with the molecular formula C34H47NO10, is isolated from Aconitum carmichaeli Debx and Aconitum karakolicum Rapaics [1]. As a structural analog of aconitine, it acts as a sodium channel activator, specifically on tetrodotoxin-sensitive Na+ channels, which induces presynaptic depolarization . Its physical form is a white solid , and it has a molecular weight of 629.74 g/mol . Its XLogP is 1.3 [2], and it demonstrates a defined topological polar surface area of 133.0 Ų [2]. This information provides a foundation for understanding its role and comparing it to other in-class compounds.

Why 3-Deoxyaconitine Cannot Be Replaced by Generic Alkaloid Analogs: Critical Selection Factors for Scientific Procurement


The procurement of a C19-diterpenoid alkaloid for specialized research cannot be based on class-level assumptions due to significant differences in acute toxicity, arrhythmogenic potency, and biological activity among close analogs. For example, in a direct comparative study, the acute intraperitoneal (ip) LD50 in mice for deoxyaconitine (DA) was 1.90 mg/kg, which is substantially different from aconitine (AC) at 0.27 mg/kg and mesaconitine (MA) at 0.22 mg/kg [1]. Furthermore, the relative potency for inducing arrhythmias in anesthetized rats, measured at 1/14th of the respective LD50, ranked as MA > AC > hypaconitine (HA) > DA, with DA exhibiting the lowest arrhythmogenic effect among the tested compounds [1]. These data clearly demonstrate that substituting one alkaloid for another will introduce substantial variability in experimental outcomes, including toxicity profiles and pharmacological responses. Therefore, rigorous sourcing of the specific compound, 3-deoxyaconitine, is essential for experimental reproducibility and accurate model development.

Quantitative Evidence for 3-Deoxyaconitine Differentiation: Head-to-Head Comparative Data Against Key Analogs


Acute Systemic Toxicity (LD50): 3-Deoxyaconitine vs. Aconitine, Mesaconitine, and Others

In a study comparing six aconitine-type alkaloids, the acute intraperitoneal (ip) LD50 in mice for deoxyaconitine (DA) was determined to be 1.90 mg/kg. This represents a markedly lower acute toxicity compared to mesaconitine (MA) at 0.22 mg/kg, aconitine (AC) at 0.27 mg/kg, beiwutine (BA) at 0.42 mg/kg, hypaconitine (HA) at 0.50 mg/kg, and 3-acetylaconitine (AA) at 1.01 mg/kg [1].

Toxicology In Vivo Toxicity Cardiotoxicity

Cardiac Arrhythmogenic Potency: 3-Deoxyaconitine vs. Aconitine and Mesaconitine

In the same comparative study, the potency for inducing arrhythmias in anesthetized rats was evaluated using a dose of 1/14th of the compound's respective LD50. The ranking of arrhythmogenic potency was beiwutine (BA) > mesaconitine (MA) > aconitine (AC) = 3-acetylaconitine (AA) > hypaconitine (HA) > deoxyaconitine (DA) [1]. Deoxyaconitine (DA) was the least potent arrhythmia-inducing agent among the six alkaloids tested [1]. Additionally, DA and BA yielded a modest respiratory depression, while the other drugs produced a severe respiratory depression [1].

Cardiology Pharmacology Ion Channel

Insect Antifeedant Activity: 3-Deoxyaconitine vs. Aconitine and Indaconitine

A 2019 study evaluated the antifeedant activity of several diterpenoid alkaloids using the leaf-disk method. Aconitine-type compounds including aconitine (1), 3-deoxyaconitine (2), indaconitine (5), and beiwudine (13) all exhibited antifeedant activity with an EC50 value of less than 2 mg/cm² [1]. While this indicates that 3-deoxyaconitine shares this activity profile with aconitine, the combination of this activity with its significantly lower mammalian toxicity profile (as shown in other evidence items) suggests it may be a safer lead candidate for developing eco-friendly antifeedant agents.

Agrochemical Natural Product Chemistry Pest Control

Structural Characterization: Distinct NMR Signatures for Quality Control

A detailed study using 1H and 13C NMR spectroscopy on both aconitine and 3-deoxyaconitine has permitted definite assignments to all carbon atoms in the molecules and led to revisions of chemical shift values for certain carbon atoms in C19-diterpenoid alkaloids [1]. This work establishes a validated spectroscopic fingerprint for 3-deoxyaconitine, which is distinct from aconitine due to the deoxygenation at the C3 position [1]. This is a crucial differentiator for procurement, as it provides a definitive method for identity verification and purity assessment.

Analytical Chemistry Quality Control Spectroscopy

Crystal Structure Validation: Confirmed 3D Molecular Architecture

The single-crystal X-ray diffraction structure of 3-deoxyaconitine has been determined, confirming its orthorhombic space group P212121 and unit cell parameters a = 12.039 (3) Å, b = 15.805 (4) Å, c = 17.320 (3) Å, V = 3295.5 (13) ų [1]. The molecule's geometry is similar to other C19-diterpenoid alkaloids, but the structural determination provides an unambiguous 3D conformation that is essential for computational docking studies and structure-activity relationship (SAR) analyses [1]. This level of structural detail is not available for all analogs, offering a distinct advantage for in silico research.

Structural Biology Crystallography Computational Chemistry

Alkaloid Content Correlation: Distinct Role in Herbal Formulation Analysis

In the analysis of Qingpeng ointment, a traditional Tibetan medicine, a UPLC-MS/MS method was developed to simultaneously quantify aconitine, 3-acetylaconitine, and deoxyaconitine [1]. The study shows that deoxyaconitine content is a key marker that changes significantly during processing, unlike other alkaloids such as benzoylaconitine which increases [1]. This differential behavior under processing conditions positions 3-deoxyaconitine as a specific biomarker for quality control of Aconitum-containing products, distinct from other alkaloids.

Phytochemistry Analytical Method Development Traditional Medicine

Optimized Research and Industrial Application Scenarios for 3-Deoxyaconitine


In Vivo Cardiac Safety and Arrhythmia Research

Given its substantially lower acute toxicity (LD50 1.90 mg/kg in mice) and reduced arrhythmogenic potency compared to aconitine and mesaconitine [1], 3-deoxyaconitine is the preferred candidate for in vivo studies investigating sodium channel modulation with a wider safety margin. It can be used to establish sub-toxic models for studying the therapeutic window of sodium channel activators, minimizing confounding effects from severe arrhythmias or respiratory depression [1].

Eco-Friendly Agrochemical Lead Development

For agricultural research aimed at developing novel antifeedant agents, 3-deoxyaconitine offers a compelling profile. Its potent antifeedant activity (EC50 < 2 mg/cm²) [2] is comparable to the more toxic aconitine, but its 7-fold lower mammalian acute toxicity [1] suggests it may serve as a safer scaffold for synthesizing next-generation, environmentally conscious pest control agents with a more favorable safety profile for non-target organisms.

Analytical Quality Control and Phytochemical Standardization

The validated NMR spectroscopic assignments [3] and the solved single-crystal X-ray diffraction structure [4] of 3-deoxyaconitine make it an indispensable reference standard for analytical chemistry. It is essential for the development and validation of UPLC-MS/MS methods for quantifying diterpenoid alkaloids in complex matrices like traditional medicine formulations (e.g., Qingpeng ointment) [5], ensuring batch-to-batch consistency and safety.

Structure-Based Drug Design and Computational Modeling

The unambiguous three-dimensional coordinates derived from its crystal structure [4] provide a high-quality starting point for computational chemistry. Researchers can use this data for molecular docking simulations to explore interactions with sodium channel subtypes, perform pharmacophore modeling, and guide the rational design of novel analogs with potentially improved selectivity or reduced toxicity, a level of precision not achievable with analogs lacking resolved crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deoxyaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.